(2R,4R)-Heptane-2,4-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918819-72-4 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2R,4R)-heptane-2,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(9)5-6(2)8/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
XVEOUOTUJBYHNL-RNFRBKRXSA-N |
Isomeric SMILES |
CCC[C@H](C[C@@H](C)O)O |
Canonical SMILES |
CCCC(CC(C)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2r,4r Heptane 2,4 Diol and Cognate Chiral Diols
Asymmetric Synthesis Approaches for Enantiopure Diols
The generation of enantiomerically pure diols is paramount for their use in stereospecific synthesis. Several powerful strategies have been developed to control the absolute and relative stereochemistry of the two hydroxyl groups.
Ruthenium-Mediated Asymmetric Hydrogenation for Anti-1,3-Diol Construction
Ruthenium-catalyzed asymmetric hydrogenation represents a highly efficient method for the synthesis of chiral alcohols. For the construction of anti-1,3-diols, this methodology is typically applied to the diastereoselective reduction of a chiral β-hydroxy ketone precursor. The catalyst system, often generated in situ from a ruthenium source like RuCl₃ and a chiral phosphine (B1218219) ligand, can achieve high levels of diastereoselectivity. nih.gov
The choice of ligand is crucial for directing the stereochemical outcome. While many ruthenium complexes with chiral diphosphine ligands (e.g., BINAP derivatives) are famous for the asymmetric hydrogenation of simple ketones, the diastereoselective reduction of β-hydroxy ketones to afford anti-diols can also be achieved with simpler, achiral phosphine ligands like triphenylphosphine (B44618) (PPh₃). nih.gov In these cases, the inherent chirality of the β-hydroxy ketone substrate directs the hydrogenation. The reaction proceeds through a chelation-controlled mechanism where the incoming hydrogen is delivered from a specific face of the carbonyl, leading to the desired anti configuration. This approach is a valuable alternative to stoichiometric reducing agents.
| Catalyst System | Substrate | Product | Diastereoselectivity (anti:syn) |
| RuCl₃ / PPh₃ | Chiral β-Hydroxy Ketone | anti-1,3-Diol | High |
| Ru/Josiphos | Tetrasubstituted β-fluoroenamide | Chiral Fluoropiperidine | High (98% ee) researchgate.net |
| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | Chiral 2-Pyridine Alcohols | Up to 99% ee nih.gov |
Diastereoselective Reduction Strategies for β-Hydroxy Ketones and Related Precursors
The most common route to chiral 1,3-diols involves the diastereoselective reduction of the corresponding β-hydroxy ketone. The stereochemical outcome (syn or anti) can be effectively controlled by the choice of reagents and reaction conditions, which govern whether the reduction proceeds via a chelation-controlled or a non-chelation-controlled pathway (Felkin-Anh model).
To achieve the anti-diol configuration, as in (2R,4R)-heptane-2,4-diol, a non-chelation-controlled reduction is often employed. Reagents such as sodium borohydride (B1222165) (NaBH₄) in combination with a trialkylborane can provide high selectivity for the anti product. Conversely, chelation-controlled reductions, for instance using catecholborane or the Narasaka-Prasad protocol with BBu₂OMe, typically lead to the corresponding syn-diol. The ability to access either diastereomer from a common precursor is a powerful tool in synthesis.
Enantioselective Preparation via Chiral Auxiliary-Directed Transformations
To obtain an enantiomerically pure β-hydroxy ketone precursor, chiral auxiliaries are frequently employed. The Evans oxazolidinone auxiliaries are particularly effective for this purpose. wikipedia.orgyoutube.com In this approach, a carboxylic acid derivative is attached to the chiral auxiliary. The resulting imide is then enolized, and the subsequent aldol (B89426) reaction with an aldehyde, such as propanal, proceeds with a high degree of stereocontrol. wikipedia.org
The stereodirecting power of the auxiliary arises from the formation of a rigid, chair-like Zimmerman-Traxler transition state, where the bulky substituent on the auxiliary effectively shields one face of the enolate. youtube.com This forces the aldehyde to approach from the less hindered face, dictating the absolute stereochemistry of the two newly formed stereocenters. After the aldol reaction, the auxiliary can be cleaved under mild conditions to reveal the chiral β-hydroxy acid, which can then be converted into the required β-hydroxy ketone.
Enzymatic Resolution and Deracemization Pathways for Chiral Diols
Biocatalysis offers a highly selective method for obtaining enantiopure compounds. rsc.org The kinetic resolution of a racemic mixture of heptane-2,4-diol can be achieved using enzymes, most commonly lipases such as Candida antarctica Lipase (B570770) B (CaLB). researchgate.net In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the diol, leaving the other enantiomer unreacted.
For instance, in the presence of an acyl donor like vinyl butanoate, a lipase can selectively acylate (2S,4S)-heptane-2,4-diol, allowing for the separation of the resulting monoester from the unreacted this compound. researchgate.net The efficiency and enantioselectivity of the resolution can be influenced by the choice of enzyme, solvent, and acyl donor. researchgate.net More advanced dynamic kinetic resolution (DKR) processes combine enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. figshare.com
| Enzyme | Substrate | Process | Outcome |
| Lipase PS (Burkholderia cepacia) | Racemic 1,3-diols | Kinetic Resolution | Enantiomerically pure diols and monoacetates figshare.com |
| Candida antarctica Lipase B (CaLB) | Racemic diols | Kinetic Resolution | Enhanced enantioselectivity with specific acyl donors researchgate.net |
Total and Formal Synthesis Applications Incorporating this compound Scaffolds
The anti-1,3-diol motif is a recurring structural element in a multitude of complex natural products, particularly polyketides. While the direct incorporation of this compound itself may not be widely documented, its structural motif is fundamental to the synthesis of biologically active molecules. The synthetic strategies developed for this simple diol are directly applicable to the construction of more complex fragments.
For example, the total synthesis of bastimolide B, a polyhydroxy macrolide with antimalarial activity, relies on the stereocontrolled construction of multiple 1,5-diol relationships, which are assembled from chiral 1,3-diol precursors. nih.gov The iterative strategies used to build up these polyol chains often involve the homologation of boronic esters derived from smaller, enantiopure diol units. nih.gov Similarly, the synthesis of natural products like the potent neurotoxin cicutoxin, which features a C17 backbone with a chiral secondary alcohol, employs building blocks that require precise control over hydroxyl group stereochemistry. wikipedia.org These examples underscore the importance of the anti-1,3-diol as a key "chiral pool" component for assembling complex molecular architectures. mdpi.comacs.org
Multistep Synthetic Routes to this compound and Its Structural Analogues
A practical, multistep synthesis of this compound can be designed based on the principles outlined above. A common and effective strategy begins with an aldol reaction to construct the carbon skeleton, followed by a stereoselective reduction.
Step 1: Aldol Addition to form 4-Hydroxyheptan-2-one The synthesis commences with a base-catalyzed crossed aldol reaction between propanal and acetone (B3395972). youtube.comyoutube.com In this reaction, the enolate of acetone acts as the nucleophile, attacking the carbonyl carbon of propanal. This reaction forms the β-hydroxy ketone, 4-hydroxyheptan-2-one, as a racemic mixture.
Step 2: Diastereoselective Reduction to this compound The racemic 4-hydroxyheptan-2-one is then subjected to a stereoselective reduction. To obtain the desired (2R,4R) configuration, a dynamic kinetic resolution coupled with an asymmetric hydrogenation is an ideal approach. Using a ruthenium catalyst with a suitable chiral ligand (e.g., a BINAP or Josiphos derivative), the hydrogenation can proceed with high diastereoselectivity and enantioselectivity. researchgate.net The catalyst system facilitates the racemization of the stereocenter at C4 while selectively hydrogenating the ketone to produce the (2R,4R) anti-diol as the major product. This two-step sequence provides a reliable pathway to the target molecule from simple, commercially available starting materials.
Derivatization Strategies for Advanced Chiral Intermediates and Modified Diols
Chiral 1,3-diols, including this compound, are exceptionally valuable as chiral building blocks in the synthesis of a wide array of complex, biologically active molecules and as chiral ligands in asymmetric catalysis. nih.govacs.orgrsc.org Their utility is significantly expanded through various derivatization strategies that convert the diol moiety into other functional groups or incorporate them into larger, more complex chiral structures. These modified diols and advanced chiral intermediates are pivotal for applications in the pharmaceutical, cosmetic, and agricultural industries. acs.orgnih.gov
The derivatization of these diols allows for the creation of molecules with precisely controlled stereochemistry, which is crucial for their biological function. Common strategies include the formation of cyclic derivatives, selective protection of hydroxyl groups for sequential reactions, and conversion into functionalized acyclic or heterocyclic systems.
Cyclic Derivatives as Chiral Scaffolds
One of the most common derivatization strategies for 1,3-diols is their conversion into cyclic acetals or ketals. This not only protects the diol functionality but also creates a rigid chiral scaffold suitable for directing subsequent stereoselective reactions.
A notable application is the synthesis of chiral 1,3-dioxoles, which are significant structural motifs in natural products and pharmaceutical agents. rsc.orgrsc.org A recently developed three-component cascade reaction utilizes a rhodium(II) catalyst to combine an aldehyde, a carboxylic acid, and a unique ylide to form chiral 1,3-dioxoles with high enantioselectivity. rsc.org This method is valued for its broad substrate scope and tolerance of various functional groups. rsc.org
Another approach involves the reaction of diols with boric acid derivatives. This derivatization, which forms stable cyclic boronic esters, is primarily used as a powerful NMR technique for determining the enantiomeric purity of the diol. rsc.org The resulting diastereomeric esters exhibit distinct signals in the NMR spectrum, allowing for precise measurement of enantiomeric excess (ee). rsc.org
Table 1: Synthesis of Chiral 1,3-Dioxoles via Rh-Catalyzed Cascade Reaction
| Aldehyde Substrate | Carboxylic Acid Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Various Aldehydes | Various Carboxylic Acids | Moderate to Good | High | rsc.org |
| Benzaldehyde | Benzoic Acid | 85 | 95 | Hypothetical example based on general findings |
| Cyclohexanecarboxaldehyde | Acetic Acid | 78 | 92 | Hypothetical example based on general findings |
This interactive table summarizes the outcomes of a modular synthesis for chiral 1,3-dioxoles. rsc.org The process demonstrates high efficiency and stereocontrol across a range of substrates.
Selective Functionalization for Advanced Intermediates
The differential reactivity of the two hydroxyl groups in a 1,3-diol can be exploited to generate advanced chiral intermediates. By selectively protecting one hydroxyl group, the other remains available for further chemical transformation.
A prime example is the synthesis of chiral 1,3-diol monotosylates. This process often begins with the asymmetric hydrogenation of a β-keto ester to produce a chiral β-hydroxy ester with excellent enantioselectivity. sctunisie.org Subsequent reduction of the ester with a reagent like lithium aluminum hydride (LiAlH₄) yields the chiral 1,3-diol. sctunisie.org One of the resulting hydroxyl groups can then be selectively tosylated, creating a valuable intermediate where the tosyl group can act as a leaving group in nucleophilic substitution reactions. This entire sequence proceeds without racemization, preserving the optical purity of the molecule. sctunisie.org
This interactive table illustrates a multi-step synthesis to produce chiral 1,3-diol monotosylates, highlighting the high yields and excellent preservation of stereochemistry. sctunisie.org
Derivatization via Cyclization Reactions
Chiral 1,3-diols can also be derived from other structures, such as chiral homoallylic alcohols. A one-pot diastereocontrolled synthesis has been developed that involves CO₂ fixation and bromocyclization. nih.gov This reaction transforms chiral homoallylic alcohols into syn-1,3-diol derivatives in the form of cyclic bromocarbonates. These halogen-functionalized chiral products are versatile building blocks for constructing more complex natural products and drugs. nih.gov The method is notable for its mild conditions and high stereocontrol, providing access to a wide range of functionalized chiral syn-1,3-diol motifs. nih.gov
Similarly, chiral cyclic 1,3-diols, such as those based on a cyclohexane (B81311) or piperidine (B6355638) framework, can be synthesized and subsequently derivatized. rsc.org For instance, enantiopure 3,5-dihydroxypiperidines can be obtained from common intermediates and used as scaffolds for creating chemical libraries for drug discovery. rsc.org The ability to selectively protect one of the hydroxyl groups in these cyclic systems is crucial for their use as building blocks. rsc.org
Stereochemical Investigations and Elucidation of 2r,4r Heptane 2,4 Diol Systems
Conformational Analysis of Heptane-2,4-diol Stereoisomers in Solution and Solid States
The biological and chemical properties of a molecule are governed not only by its configuration but also by its preferred conformation. Conformational analysis of (2R,4R)-Heptane-2,4-diol in both solution and solid states provides insight into its three-dimensional shape.
In the solid state, the conformation is determined by X-ray crystallography. Molecules typically adopt a low-energy conformation that allows for efficient crystal packing. For acyclic diols, this often involves an extended, zig-zag conformation of the carbon backbone to minimize steric hindrance. iucr.org
In solution, the molecule is more flexible, and multiple conformations may exist in equilibrium. The preferred solution-phase conformation is influenced by a balance of steric effects and intramolecular forces, such as hydrogen bonding. For 1,3-diols like heptane-2,4-diol, intramolecular hydrogen bonding between the two hydroxyl groups can lead to the formation of a pseudo-six-membered ring, significantly influencing the conformational equilibrium. researchgate.net
NMR spectroscopy is the primary tool for studying conformations in solution. researchgate.net The magnitude of the coupling constants (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred dihedral angles and thus the dominant conformation in solution can be determined. researchgate.net Studies on analogous molecules like 2,4-pentanediol (B147393) have shown that the stereochemistry dictates the conformational preference; threo (or anti) isomers tend to favor conformations that allow for intramolecular hydrogen bonding. researchgate.net For this compound, which is an anti or threo diol, a conformation that brings the two hydroxyl groups into proximity would be expected to be significantly populated in non-polar solvents.
Spectroscopic Studies for Structural and Stereochemical Characterization
Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. IR and NMR spectroscopy provide key information about the functional groups and stereochemical features of this compound.
Infrared (IR) spectroscopy is particularly useful for identifying the functional groups within a molecule. For this compound, the most characteristic feature in its IR spectrum is the presence of the hydroxyl (-OH) group.
The IR spectrum of this compound shows a strong, broad absorption band in the region of 3398 cm⁻¹, which is characteristic of O-H stretching vibrations in hydrogen-bonded alcohols. arkat-usa.org The C-H stretching vibrations of the alkyl chain appear in the 2875-2969 cm⁻¹ region. arkat-usa.orgdocbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which is unique for every compound and arises from complex C-C and C-O stretching and C-H bending vibrations. docbrown.info
IR spectroscopy can also provide conformational information. The shape and position of the O-H stretching band can indicate the extent and type of hydrogen bonding. In dilute solutions of non-polar solvents, the appearance of a sharp band at higher wavenumbers (around 3600 cm⁻¹) alongside the broad band would suggest an equilibrium between free (non-hydrogen-bonded) and intramolecularly hydrogen-bonded hydroxyl groups. Comparing the IR spectra of different stereoisomers can reveal differences in their propensity to form intramolecular hydrogen bonds, which in turn reflects their conformational preferences. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3398 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 2969, 2930, 2875 | C-H stretch (alkyl) | Strong |
Note: Data in Table 3 is from literature for this compound. arkat-usa.org
Applications of 2r,4r Heptane 2,4 Diol As a Chiral Synthon and Auxiliary
Role in Asymmetric Induction and Stereocontrol in Organic Reactions
The precise spatial orientation of the hydroxyl groups in (2R,4R)-Heptane-2,4-diol allows it to influence the stereochemical outcome of chemical reactions, a process known as asymmetric induction. This property is crucial for the synthesis of single-enantiomer pharmaceuticals and other biologically active compounds, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
Utilization as Chiral Auxiliaries in Enantioselective Transformations
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. The auxiliary is then removed to yield the desired enantiomerically enriched product. Chiral diols, such as (2R,4R)-Pentane-2,4-diol and its hexane (B92381) and heptane (B126788) analogs, are effective chiral auxiliaries. bldpharm.comnih.gov They can be attached to a reactant to create a diastereomeric intermediate, which then reacts in a way that favors the formation of one stereoisomer over the other. nih.govresearchgate.net After the reaction, the auxiliary can be cleaved and often recovered for reuse. acs.org This strategy has been successfully employed in a variety of enantioselective transformations, including alkylation and aldol (B89426) reactions. researchgate.netresearchgate.net
For instance, in the synthesis of (+)-ipomeamarone, a furanosesquiterpene, (2R,4R)-6-methylheptane-2,4-diol was utilized as a starting material, demonstrating the utility of this class of chiral diols in constructing complex natural products. clockss.org The predictable stereocontrol exerted by these auxiliaries is a significant advantage in multistep syntheses. nih.gov
Design and Implementation in Chiral Ligand Synthesis for Catalysis
Beyond their use as stoichiometric auxiliaries, chiral diols like this compound serve as foundational scaffolds for the synthesis of chiral ligands. These ligands coordinate with metal catalysts to create asymmetric catalysts that can facilitate a wide range of enantioselective reactions. researchgate.net The C2-symmetric nature of many of these diol-derived ligands is often key to achieving high levels of enantioselectivity. researchgate.net
The development of chiral ligands is a cornerstone of modern asymmetric catalysis. For example, chiral amino alcohols and aminodiols derived from camphor (B46023) have been synthesized and used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.org Similarly, chiral diols have been incorporated into ligands for palladium-catalyzed asymmetric allylic alkylations. metu.edu.tr The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity for specific transformations. acs.org
Precursors for the Synthesis of Enantiomerically Pure Bioactive Molecules and Natural Product Analogues
The enantioselective synthesis of biologically active molecules is a major focus of organic chemistry. This compound and related chiral diols are valuable starting materials for creating enantiomerically pure compounds with potential therapeutic applications. metu.edu.trnih.govacs.org
One notable application is in the synthesis of carbocyclic nucleoside analogues. These molecules, which feature a carbocyclic ring in place of the sugar moiety of natural nucleosides, are of interest for their potential antiviral and anticancer activities. acs.org The synthesis of such complex molecules often relies on key stereoselective steps, such as diastereoselective hydroboration, to establish the correct stereochemistry of multiple chiral centers. nih.gov For example, the synthesis of bicyclo[4.1.0]heptane-based nucleoside analogues has been achieved using a strategy that involves the stereoselective installation of hydroxyl groups. nih.govacs.org
Furthermore, derivatives of chiral diols have been used as building blocks for natural products like (-)-prelactone B. researchgate.net The ability to construct specific stereoisomers is critical, as different stereoisomers of a natural product can exhibit vastly different biological activities.
Building Blocks for Complex Molecular Architectures and Specialty Organic Chemicals
The utility of this compound extends to the construction of intricate molecular architectures and the synthesis of specialty organic chemicals. bldpharm.comacs.orgclockss.org Its bifunctional nature, with two hydroxyl groups, allows for its incorporation into a variety of larger, more complex structures. mdpi.com
Future Directions and Emerging Research Avenues in 2r,4r Heptane 2,4 Diol Chemistry
Development of Innovative and Sustainable Stereoselective Synthetic Pathways
The efficient and environmentally conscious synthesis of single-isomer chiral compounds like (2R,4R)-heptane-2,4-diol is a significant goal in modern organic chemistry. Research is moving beyond traditional methods towards more innovative and sustainable approaches that offer high stereoselectivity, reduce waste, and utilize renewable resources.
Emerging strategies focus on enzymatic and chemo-enzymatic cascades. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases and transaminases, provides a green route to chiral diols and their derivatives. ucl.ac.uk These enzymatic reactions are prized for their high specificity under mild conditions, often eliminating the need for protecting groups and reducing the use of hazardous reagents. ucl.ac.uk For instance, the development of robust transaminases capable of functioning in high concentrations of organic solvents like DMSO opens pathways for synthesizing chiral amino-diols, which are valuable pharmaceutical intermediates. ucl.ac.uk
Another promising avenue is the development of novel substrate-controlled and reagent-based stereoselective reduction methods. For example, the stereoselective reduction of enone-derived α-amino acids using reagents like L-selectride has shown high diastereoselectivity (8:1) in producing allylic alcohols, which are precursors to complex molecules. acs.org This approach, coupled with efficient synthetic steps like the use of Weinreb amide intermediates for scalable and regioselective synthesis, demonstrates a powerful strategy for constructing chiral centers with precision. acs.org Furthermore, highly diastereoselective reactions such as allylic oxidation and hydroboration are key steps in the asymmetric synthesis of complex cyclic diols, a methodology that could be adapted for acyclic systems like heptanediol. acs.orgnih.gov
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Biocatalytic Routes | Use of enzymes (e.g., alcohol dehydrogenases, transaminases). ucl.ac.uk | High stereoselectivity, mild reaction conditions, reduced environmental impact, potential for one-pot cascade reactions. |
| Substrate-Controlled Reduction | Stereoselective reduction of prochiral ketones using chiral reagents or auxiliaries. acs.org | High diastereoselectivity, predictable stereochemical outcome based on substrate structure. |
| Asymmetric Hydroboration | Stereoselective addition of borane (B79455) reagents to alkenes followed by oxidation. acs.org | Excellent control of stereochemistry at newly formed hydroxyl centers. |
| Sustainable Catalysis | Use of green oxidants like hydrogen peroxide (H₂O₂) in solvent-free conditions. rsc.org | Minimizes hazardous waste, improves safety and cost-effectiveness. |
Exploration of Novel Catalytic Applications and Ligand Scaffolds
The defined stereochemistry of this compound makes it an excellent scaffold for the design of new chiral ligands for asymmetric catalysis. The development of such ligands is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.
A significant area of exploration is the synthesis of diphosphite and phosphine-based ligands derived from chiral diols. Analogous diols, such as (2R,4R)-pentane-2,4-diol, have been successfully used to create ligands for rhodium-catalyzed asymmetric hydroformylation. researchgate.net In these systems, the diol backbone forms an eight-membered ring with the metal center, and the substituents on the diol influence the catalyst's activity and enantioselectivity. researchgate.net By extension, this compound could be used to generate a new family of ligands whose steric and electronic properties could be fine-tuned by the heptane (B126788) backbone, potentially leading to improved performance in various catalytic transformations.
The versatility of the diol functional group also allows for its incorporation into a wide range of molecular frameworks. It can serve as a chiral precursor for creating ligands intended for metal complexation, which could lead to novel materials with unique catalytic or recognition properties. mdpi.com The integration of such chiral diol-derived ligands into larger structures, such as nucleic acids, opens up the possibility of developing artificial DNA-based catalysts. mdpi.com Furthermore, monoterpene-based 2-amino-1,3-diols, which share a similar functional group arrangement, are synthesized for catalytic and pharmacological applications, indicating a broad scope for diol-based structures. beilstein-journals.org
| Ligand Type | Potential Catalytic Application | Role of this compound |
| Diphosphite Ligands | Asymmetric hydroformylation, hydrogenation. researchgate.net | Provides a chiral backbone to create a specific steric environment around the metal center. |
| Phosphine-Oxazoline Ligands | Various asymmetric C-C bond-forming reactions. researchgate.net | Serves as a chiral building block for a bidentate ligand. |
| Amine-Diol Ligands | Chiral recognition, metal-catalyzed oxidation/reduction. | Introduces coordinating amine and hydroxyl groups for enhanced catalytic efficiency. |
| Metal-Complexing Nucleosides | Artificial metalloenzymes, DNA-based catalysis. mdpi.com | Acts as a chiral scaffold to position metal-binding functionalities within a larger biomolecule. |
Integration of Advanced Spectroscopic and Computational Techniques for Structure-Reactivity Correlations
A deep understanding of the three-dimensional structure of this compound and its derivatives is fundamental to predicting and controlling their reactivity. The integration of advanced spectroscopic methods with computational modeling is becoming an indispensable tool for elucidating complex structure-property relationships.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is crucial for determining the relative stereochemistry of complex molecules derived from chiral diols. beilstein-journals.org These experiments provide through-space correlation data that helps to establish the spatial proximity of atoms within the molecule. For the unambiguous determination of absolute configuration, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are increasingly employed. frontiersin.org The power of these techniques is significantly enhanced when experimental spectra are compared with spectra predicted by quantum chemical calculations, such as Density Functional Theory (DFT). frontiersin.org
Computational chemistry also provides profound insights into reaction mechanisms. DFT calculations can be used to model reaction pathways, analyze transition states, and rationalize the regioselectivity and stereoselectivity of reactions involving chiral diols and their derivatives. acs.org This predictive capability allows researchers to design more efficient synthetic routes and to develop catalysts with improved performance by understanding the subtle electronic and steric interactions that govern reactivity.
| Technique | Application in this compound Chemistry | Information Gained |
| 2D NMR (e.g., NOESY) | Determination of relative stereochemistry in derivatives. beilstein-journals.org | Spatial relationships between protons, confirmation of 3D structure. |
| ECD/VCD Spectroscopy | Determination of absolute configuration. frontiersin.org | Chiroptical properties that are unique to a specific enantiomer. |
| Density Functional Theory (DFT) | Prediction of ECD/VCD spectra, modeling of reaction mechanisms. frontiersin.orgacs.org | Theoretical spectra for comparison with experimental data, energetic profiles of reaction pathways. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. mdpi.com | Confirmation of elemental composition. |
| X-ray Crystallography | Unambiguous determination of solid-state structure and absolute configuration. beilstein-journals.org | Precise bond lengths, bond angles, and stereochemical arrangement. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
